

AT791: Application Notes and Protocols for In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **AT791**, a potent inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), in a variety of in vitro settings. This document includes detailed protocols for key experiments, quantitative data summaries, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

AT791 is an orally bioavailable small molecule that effectively suppresses TLR7 and TLR9 signaling.[1][2] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9). Dysregulation of TLR7 and TLR9 signaling has been implicated in the pathogenesis of autoimmune diseases like lupus. AT791 acts as a lysosomotropic compound, accumulating in the acidic endolysosomes where TLR7 and TLR9 are located.[1] Its mechanism of action involves a weak interaction with nucleic acids, which in turn prevents the interaction of DNA with TLR9.[3][4]

Data Presentation

The inhibitory activity of **AT791** has been quantified in various in vitro systems. The following tables summarize the key IC50 values for **AT791** against human TLR7 and TLR9.

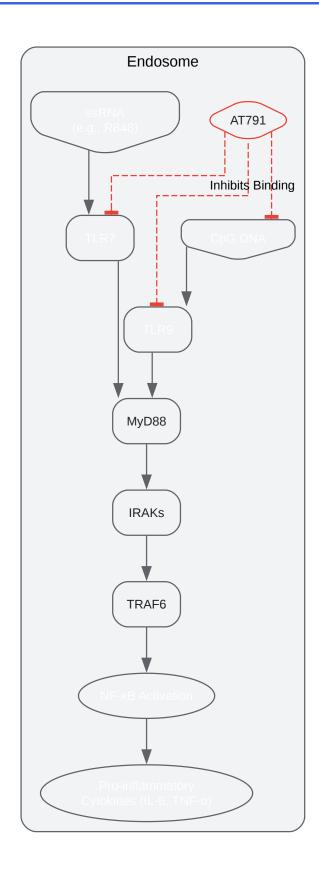


Target	Cell Line	Assay Principle	IC50 Value
TLR9	HEK:TLR9	Suppression of DNA stimulation	0.04 μM[1][2]
TLR7	HEK:TLR7	Suppression of R848 stimulation	3.33 μM[1][2]
TLR9-DNA Interaction	In vitro biochemical assay	Suppression of TLR9- DNA binding	1 - 10 μM[1]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of TLR7 and TLR9 and the inhibitory action of **AT791**.





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AT791 inhibits TLR7/9 signaling in the endosome.



Experimental Protocols Preparation of AT791 Stock Solutions

For in vitro experiments, **AT791** can be prepared as a stock solution in dimethyl sulfoxide (DMSO).

Materials:

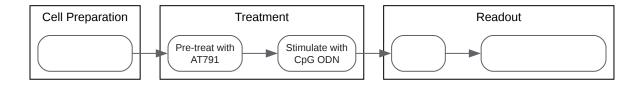
- AT791 powder
- Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

- To prepare a 10 mM stock solution, dissolve 3.98 mg of AT791 (Molecular Weight: 397.51 g/mol) in 1 mL of DMSO.
- Sonicate the solution if necessary to ensure complete dissolution.
- Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is stable for at least 6 months.[1] For short-term use, a -20°C stock is stable for at least one month.[1]

Protocol 1: TLR9 Inhibition using HEK-Blue™ hTLR9 Reporter Cells

This protocol describes a method to determine the inhibitory effect of **AT791** on TLR9 signaling using a commercially available reporter cell line. These cells express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.





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Workflow for the HEK-Blue™ hTLR9 reporter assay.

Materials:

- HEK-Blue™ hTLR9 cells (InvivoGen)
- HEK-Blue[™] Detection medium (InvivoGen) or QUANTI-Blue[™] Solution (InvivoGen)
- CpG Oligodeoxynucleotide (ODN), e.g., ODN 2006
- AT791 stock solution (10 mM in DMSO)
- Complete DMEM growth medium
- 96-well plates

Protocol:

- Seed HEK-Blue[™] hTLR9 cells at a density of approximately 25,000 to 50,000 cells per well
 in a 96-well plate and incubate for 20-24 hours.[1]
- Prepare serial dilutions of **AT791** in cell culture medium.
- Pre-treat the cells with the desired concentrations of **AT791** for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest **AT791** concentration.
- Stimulate the cells with a TLR9 agonist, such as CpG ODN 2006, at a final concentration of $1-10~\mu M.[2]$
- Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
- Determine SEAP activity by adding QUANTI-Blue™ Solution to the cell supernatant and measuring the optical density (OD) at 620-655 nm using a microplate reader.[1][2]
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of AT791.



Protocol 2: Inhibition of CpG-Induced IL-6 Production in RAW 264.7 Macrophages

This protocol details a method to assess the inhibitory effect of **AT791** on the production of the pro-inflammatory cytokine IL-6 in a murine macrophage cell line stimulated with a TLR9 agonist.

Materials:

- RAW 264.7 cells
- CpG ODN (e.g., ODN 1826)
- AT791 stock solution (10 mM in DMSO)
- Complete DMEM growth medium
- Lipopolysaccharide (LPS) (optional, as a positive control for cytokine induction)
- Mouse IL-6 ELISA kit
- 24-well plates

Protocol:

- Seed RAW 264.7 cells at a density of 2.5 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight.[5]
- Pre-treat the cells with various concentrations of AT791 for 1-2 hours. Include a vehicle control (DMSO).
- Stimulate the cells with CpG ODN (e.g., 0.03 μg/ml) for 24 hours.[6]
- After the incubation period, collect the cell culture supernatants.
- Measure the concentration of IL-6 in the supernatants using a commercially available mouse IL-6 ELISA kit, following the manufacturer's instructions.



 Determine the effect of AT791 on IL-6 production by comparing the results from treated and untreated stimulated cells.

Protocol 3: Inhibition of R848-Induced TNF-α Secretion in Human PBMCs

This protocol outlines a method to evaluate the inhibitory activity of **AT791** on TLR7 signaling by measuring the secretion of TNF- α from human peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7 agonist R848.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- R848 (Resiguimod)
- AT791 stock solution (10 mM in DMSO)
- RPMI-1640 medium supplemented with 10% fetal bovine serum
- Human TNF-α ELISA kit
- 96-well plates

Protocol:

- Isolate PBMCs from healthy donor blood using standard density gradient centrifugation (e.g., with Ficoll-Paque).
- Plate the PBMCs at a density of 5 x 10⁵ cells per well in a 96-well plate.[7]
- Pre-treat the cells with desired concentrations of AT791 for 2 hours.[8] Include a vehicle control.
- Stimulate the cells with R848 at a final concentration of 1-2 μg/mL for 20-24 hours.[7][8]
- Collect the cell culture supernatants by centrifugation.



- Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's protocol.
- Analyze the data to determine the dose-dependent inhibition of TNF- α secretion by **AT791**.

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